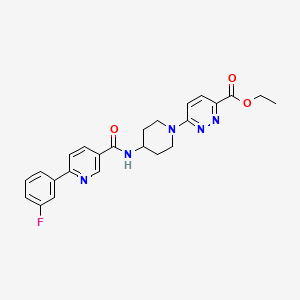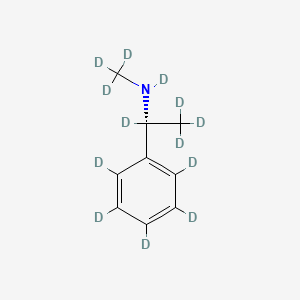
(R)-(+)-N-Methyl-1-phenylethylamine-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-N-Methyl-1-phenylethylamine-d13 is a deuterated analog of ®-(+)-N-Methyl-1-phenylethylamine, a chiral amine with a phenylethylamine backbone. The deuterium labeling at specific positions in the molecule makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Methyl-1-phenylethylamine-d13 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-(+)-1-phenylethylamine.
Deuterium Exchange: The precursor undergoes deuterium exchange reactions to introduce deuterium atoms at specific positions. This can be achieved using deuterated reagents like deuterium gas (D2) or deuterated solvents.
Methylation: The deuterated intermediate is then methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
Industrial production of ®-(+)-N-Methyl-1-phenylethylamine-d13 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Methyl-1-phenylethylamine-d13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenylethylamines
Scientific Research Applications
®-(+)-N-Methyl-1-phenylethylamine-d13 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of phenylethylamines in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of deuterium-labeled compounds.
Mechanism of Action
The mechanism of action of ®-(+)-N-Methyl-1-phenylethylamine-d13 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in the metabolism and signaling of phenylethylamines.
Pathways: It participates in metabolic pathways that involve the synthesis and degradation of neurotransmitters, such as dopamine and norepinephrine.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-N-Methyl-1-phenylethylamine
- (S)-(-)-N-Methyl-1-phenylethylamine
- ®-(+)-1-Phenylethylamine
- (S)-(-)-1-Phenylethylamine
Uniqueness
®-(+)-N-Methyl-1-phenylethylamine-d13 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms increase the compound’s stability and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(1R)-N,1,2,2,2-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D/hD |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-CCBDSZLCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]([2H])(C([2H])([2H])[2H])N([2H])C([2H])([2H])[2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
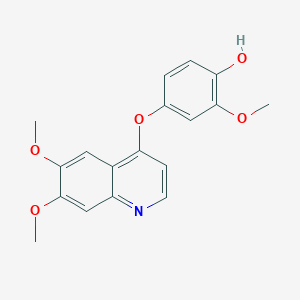
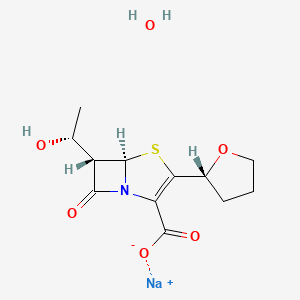
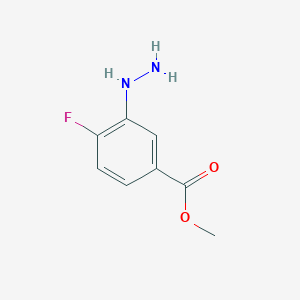
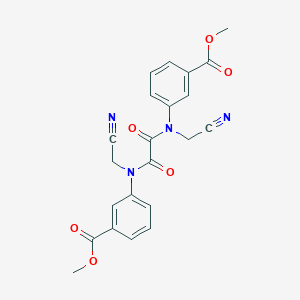
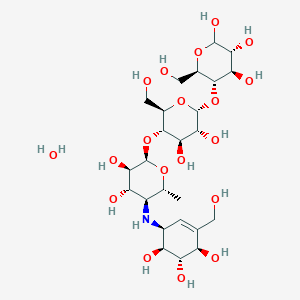
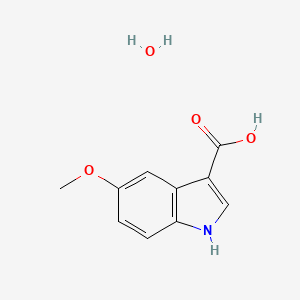
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
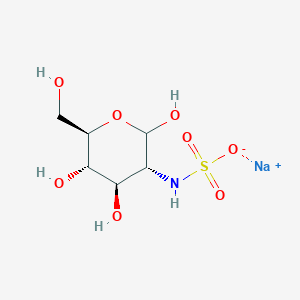
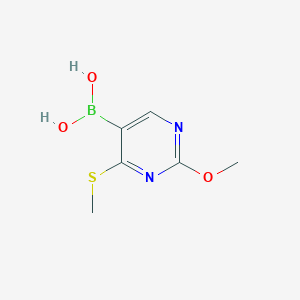
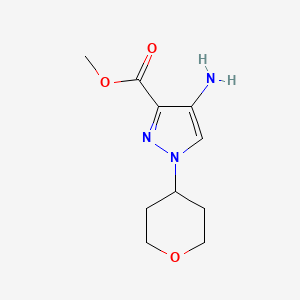

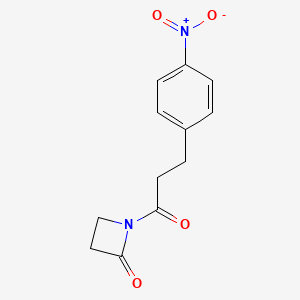
![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)
